

An In-depth Technical Guide to the Structure of Ethyl 2-benzylacetoacetate

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Compound of Interest

Compound Name: Ethyl 2-benzylacetoacetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Ethyl 2-benzylacetoacetate** (CAS 620-79-1). The information is intended for professionals in the fields of chemical research and drug development who utilize β -keto esters as intermediates in organic synthesis.

Chemical Structure and Identification

Ethyl 2-benzylacetoacetate, with the IUPAC name ethyl 2-benzyl-3-oxobutanoate, is a dicarbonyl compound classified as a β -keto ester.^[1] Its structure features a central acetoacetate core, which consists of a ketone and an ester functional group separated by a methylene carbon. This central core is substituted at the alpha-position (C2) with a benzyl group. The presence of both a ketone and an ester functional group makes it a versatile intermediate in organic synthesis.^[2]

The molecular formula for **Ethyl 2-benzylacetoacetate** is $C_{13}H_{16}O_3$.^[1] The arrangement of atoms can be unambiguously represented by the SMILES string CCOC(=O)C(CC1=CC=CC=C1)C(=O)C and the InChIKey XDWQYMXQMNUWID-UHFFFAOYSA-N.^[1]

A key structural feature of **Ethyl 2-benzylacetoacetate** is its existence as a mixture of keto and enol tautomers, a characteristic common to β -dicarbonyl compounds. The acidic proton at the

α -carbon can be removed, leading to the formation of an enolate, which is stabilized by resonance. Protonation of the enolate on the oxygen atom yields the enol form.

Caption: Keto-enol tautomerism of **Ethyl 2-benzylacetoacetate**.

Physicochemical and Spectroscopic Data

The structural characteristics of **Ethyl 2-benzylacetoacetate** give rise to its specific physicochemical and spectroscopic properties. These are summarized in the tables below.

Physicochemical Properties

Property	Value	Reference
Molecular Weight	220.26 g/mol	[1]
Molecular Formula	C ₁₃ H ₁₆ O ₃	[1]
CAS Number	620-79-1	[1]
Boiling Point	276 °C	[3]
Density	1.036 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.5	[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data used for the structural elucidation of **Ethyl 2-benzylacetoacetate**.

Table 2.2.1: ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.29-7.08	m	5H	Aromatic protons (C ₆ H ₅)
4.12-4.07	m	2H	Methylene protons of ethyl group (-OCH ₂ CH ₃)
3.77-3.33	m	1H	Methine proton at α -carbon (-CH(Bn)C=O)
3.16-3.13	m	2H	Methylene protons of benzyl group (-CH ₂ Ph)
2.18	s	3H	Methyl protons of acetyl group (-C(=O)CH ₃)
1.20-1.14	m	3H	Methyl protons of ethyl group (-OCH ₂ CH ₃)

Table 2.2.2: ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
202.7	Ketone carbonyl carbon ($-\text{C}(=\text{O})\text{CH}_3$)
169.3	Ester carbonyl carbon ($-\text{C}(=\text{O})\text{O}-$)
138.3	Quaternary aromatic carbon of benzyl group
128.9	Aromatic carbons of benzyl group
128.8	Aromatic carbons of benzyl group
126.9	Aromatic carbon of benzyl group
61.7, 61.5	Methylene carbon of ethyl group ($-\text{OCH}_2\text{CH}_3$) and Methine carbon at α -position
34.2	Methylene carbon of benzyl group ($-\text{CH}_2\text{Ph}$)
29.9	Methyl carbon of acetyl group ($-\text{C}(=\text{O})\text{CH}_3$)
14.2	Methyl carbon of ethyl group ($-\text{OCH}_2\text{CH}_3$)

Table 2.2.3: Infrared (IR) and Mass Spectrometry (MS) Data

Technique	Key Peaks
IR (cm^{-1})	1730 ($\text{C}=\text{O}$, ester), 1702 ($\text{C}=\text{O}$, ketone)
MS (m/z)	220.1 ($[\text{M}]^+$), 177, 131

Experimental Protocols

The most common method for the synthesis of **Ethyl 2-benzylacetoacetate** is the acetoacetic ester synthesis, which involves the alkylation of an enolate.^{[4][5]}

Synthesis of Ethyl 2-benzylacetoacetate

Objective: To synthesize **Ethyl 2-benzylacetoacetate** via the alkylation of ethyl acetoacetate with benzyl chloride.

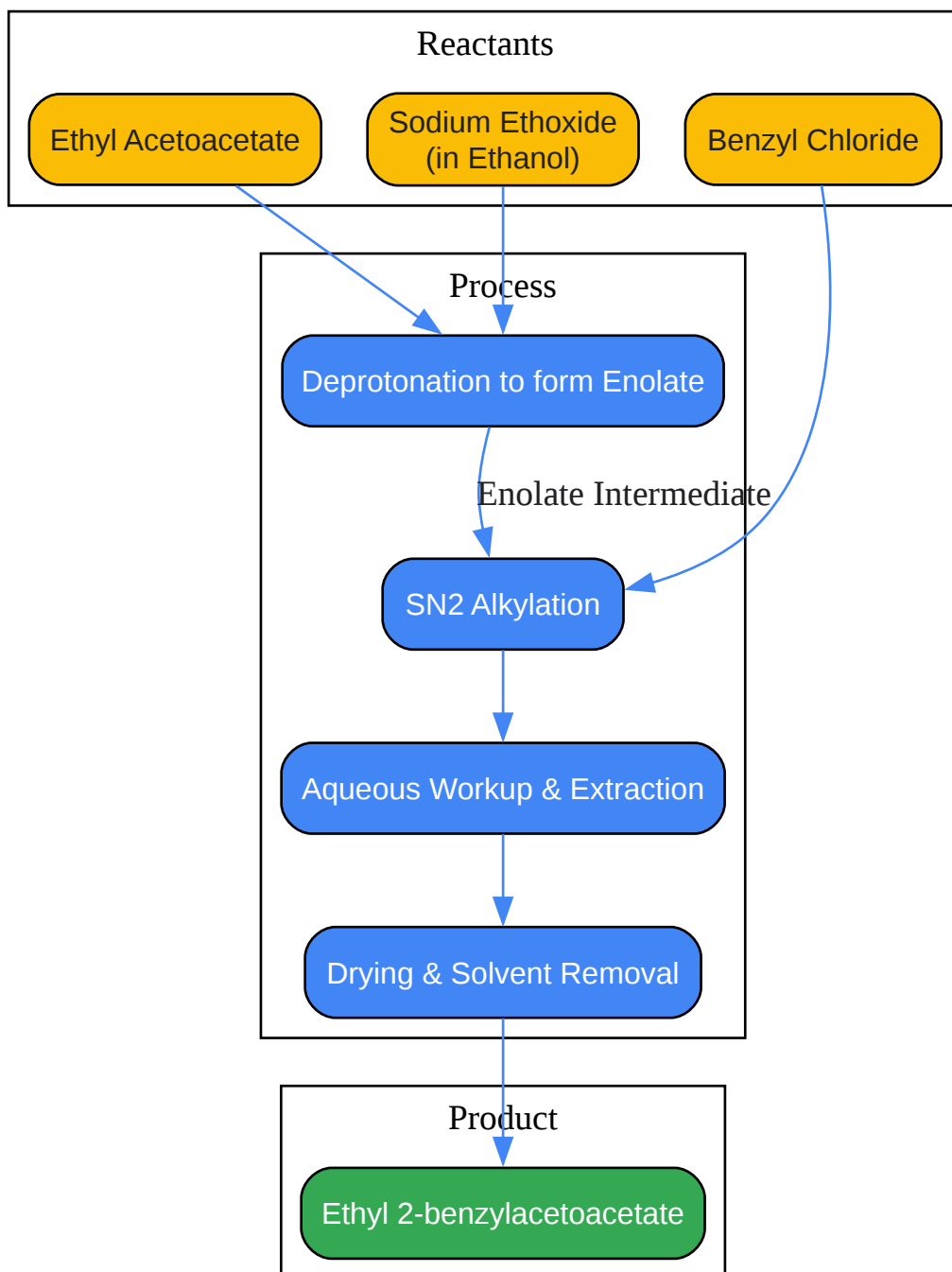
Materials:

- Sodium ethoxide (NaOEt)
- Anhydrous Ethanol (EtOH)
- Ethyl acetoacetate (C₆H₁₀O₃)
- Benzyl chloride (C₇H₇Cl)
- Deionized water
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a dry 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide (3.4 g, 0.050 mol) in anhydrous ethanol (25 mL). Stir until all the solid has dissolved.
- To the sodium ethoxide solution, add ethyl acetoacetate (6.5 g, 0.050 mol) dropwise. An exothermic reaction may be observed.
- Attach a reflux condenser to the flask and stir the mixture until a clear solution is obtained.
- Once the flask has cooled to room temperature, add benzyl chloride (6.3 g, 0.050 mol) dropwise through the condenser.
- Heat the reaction mixture to reflux and maintain for 40-60 minutes.
- After reflux, cool the mixture to room temperature and pour it into 100 mL of deionized water.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).
- Combine the organic extracts and wash with deionized water (2 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
- The product can be further purified by vacuum distillation.

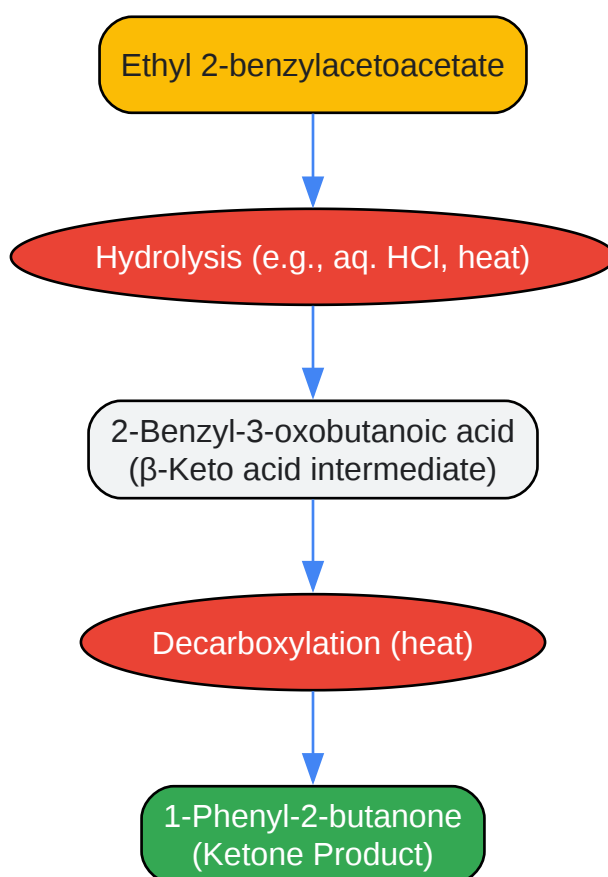


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Caption: Workflow for the synthesis of **Ethyl 2-benzylacetoacetate**.

Applications in Synthesis

Ethyl 2-benzylacetoacetate serves as a valuable building block in organic synthesis. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. For instance, it is used as an intermediate in the production of various pharmaceuticals, including antihistamines and anticonvulsants, as well as in the fragrance industry.[2] The ester can be hydrolyzed and the resulting β -keto acid can be decarboxylated to yield a ketone, a common transformation in acetoacetic ester synthesis.[5]



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Caption: Conversion of **Ethyl 2-benzylacetoacetate** to 1-Phenyl-2-butanone.

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